molecular formula C18H18N4O2 B11320328 5-(4-acetylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

5-(4-acetylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11320328
M. Wt: 322.4 g/mol
InChI Key: GEAJOXUOOWNSHX-BQYQJAHWSA-N
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Description

5-(4-Acetylpiperazin-1-yl)-2-[(1E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, an oxazole ring, and a phenylethenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-acetylpiperazin-1-yl)-2-[(1E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with acetyl chloride under controlled conditions.

    Oxazole Ring Formation: The oxazole ring is formed by cyclization reactions involving appropriate precursors such as amino acids or nitriles.

    Phenylethenyl Group Addition: The phenylethenyl group is introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a styrene derivative with the oxazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-acetylpiperazin-1-yl)-2-[(1E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(4-acetylpiperazin-1-yl)-2-[(1E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-acetylpiperazin-1-yl)-2-[(1E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-acetylpiperazin-1-yl)pentanoic acid
  • 4-(4-acetylpiperazin-1-yl)benzoic acid
  • 1-[4-(4-acetylpiperazin-1-yl)-1-oxa-9-azaspiro[5.5]undecan-9-yl]-3-phenylpropan-1-one

Uniqueness

5-(4-acetylpiperazin-1-yl)-2-[(1E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

5-(4-acetylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H18N4O2/c1-14(23)21-9-11-22(12-10-21)18-16(13-19)20-17(24-18)8-7-15-5-3-2-4-6-15/h2-8H,9-12H2,1H3/b8-7+

InChI Key

GEAJOXUOOWNSHX-BQYQJAHWSA-N

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N

Origin of Product

United States

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